

Performance Verification of Canagliflozin Impurity 12 Reference Standard: A Comparative Guide

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Compound of Interest		
Compound Name:	Cagliflozin Impurity 12	
Cat. No.:	B15126614	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance verification of a Canagliflozin Impurity 12 reference standard, comparing a commercially available primary reference standard with an inhouse prepared and qualified secondary reference standard. The objective is to demonstrate a scientifically sound approach for the qualification of secondary standards, ensuring their suitability for routine use in quality control and analytical development.

Introduction to Canagliflozin Impurity 12 and Reference Standards

Canagliflozin is an active pharmaceutical ingredient (API) used for the treatment of type 2 diabetes. During its synthesis and storage, impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. Canagliflozin Impurity 12, with the molecular formula $C_{32}H_{33}FO_{9}S$ and a molecular weight of 612.67 g/mol , is one such potential impurity.

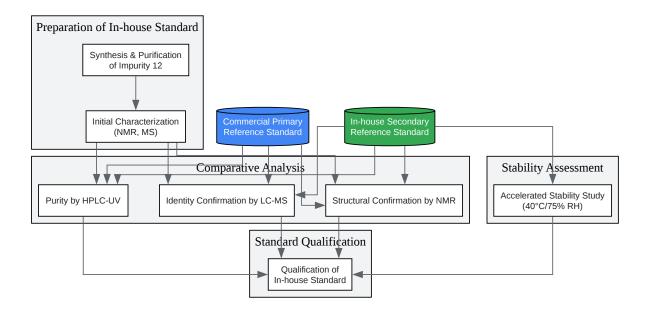
Reference standards are highly characterized materials used as a basis for quality control of APIs and formulations.[1][2] Primary reference standards are typically obtained from pharmacopeias or certified suppliers, while secondary reference standards can be prepared and qualified in-house for routine use.[3][4][5] This guide outlines the experimental workflow



and data for the verification of an in-house secondary standard of Canagliflozin Impurity 12 against a commercial primary standard.

Experimental Workflow for Performance Verification

The following diagram illustrates the key stages involved in the performance verification of the in-house Canagliflozin Impurity 12 secondary reference standard.



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Figure 1: Experimental workflow for the performance verification of Canagliflozin Impurity 12 reference standard.

Data Presentation and Comparison

The performance of the in-house secondary reference standard was evaluated against the commercial primary reference standard based on purity, identity, and stability.





Purity Assessment by HPLC-UV

The purity of both reference standards was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Parameter	Commercial Primary Standard	In-house Secondary Standard	Acceptance Criteria
Purity (by Area %)	99.8%	99.7%	≥ 99.5%
Retention Time (min)	12.5	12.5	± 0.2 min of primary standard
Related Impurities	Not Detected	Not Detected	Individual impurity ≤ 0.1%

Identity Confirmation by LC-MS and NMR

The identity of the in-house secondary standard was confirmed by comparing its mass spectral and Nuclear Magnetic Resonance (NMR) data with the commercial primary standard.

Technique	Commercial Primary Standard	In-house Secondary Standard	Conclusion
LC-MS (m/z)	[M+H]+ = 613.18	[M+H]+ = 613.18	Consistent Mass Observed
¹H NMR	Spectrum matches structure	Spectrum is superimposable with the primary standard	Structural Equivalence Confirmed
¹³ C NMR	Spectrum matches structure	Spectrum is superimposable with the primary standard	Structural Equivalence Confirmed

Stability Assessment



The stability of the in-house secondary standard was evaluated under accelerated conditions $(40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH})$ over a period of 3 months.

Time Point	Purity (by Area %)	Appearance
Initial	99.7%	White to off-white powder
1 Month	99.6%	No significant change
3 Months	99.5%	No significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	%B
0	30
20	80
25	80
26	30

| 30 | 30 |

Flow Rate: 1.0 mL/min.



• Column Temperature: 30°C.

• Detection Wavelength: 290 nm.

• Injection Volume: 10 μL.

• Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.1 mg/mL.

LC-MS Method for Identity Confirmation

- Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:

Time (min)	%B
0	10
5	95
7	95
7.1	10

|8|10|

• Flow Rate: 0.5 mL/min.

• Column Temperature: 40°C.

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Mass Range: m/z 100-1000.



• Sample Preparation: Prepare a 10 μg/mL solution of the reference standard in methanol.

NMR Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Experiments: ¹H NMR, ¹³C NMR.
- Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of DMSO-d₆.

Conclusion

The experimental data demonstrates that the in-house prepared secondary reference standard of Canagliflozin Impurity 12 exhibits comparable performance to the commercial primary reference standard in terms of purity and identity. The stability data indicates that the in-house standard is stable under accelerated conditions for at least 3 months. Therefore, the in-house secondary reference standard is deemed qualified and suitable for its intended use in routine quality control analysis of Canagliflozin, providing a cost-effective and reliable alternative to the primary reference standard.

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